Lithium Citrate

Description

Properties

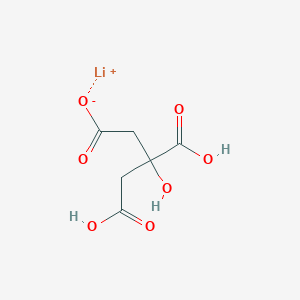

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883185 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

919-16-4, 10377-38-5 | |

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Mood Stabilizer: A Technical History of Lithium Citrate in Psychiatric Research

For Immediate Release

This whitepaper provides an in-depth technical guide to the history of lithium citrate's use in psychiatric research, intended for researchers, scientists, and drug development professionals. It details the seminal experiments, outlines the experimental protocols, and presents the quantitative data from these pioneering studies. Furthermore, it visualizes the key signaling pathways implicated in lithium's mechanism of action.

Early Anecdotal Use and the Serendipitous Discovery

While lithium salts had been used in medicine since the 19th century for various ailments, their definitive entry into psychiatric research was marked by a combination of astute observation and serendipity.[1] In the 19th century, physicians like Silas Weir Mitchell and William Hammond anecdotally used lithium bromide for mania and "general nervousness".[1] However, it was Australian psychiatrist John Cade who, in 1949, systematically investigated and reported the anti-manic effects of lithium, a discovery that would revolutionize the treatment of bipolar disorder.[1][2]

Cade's initial hypothesis was that mania might be caused by a toxic substance excreted in the urine.[3] To test this, he injected urine from manic patients into guinea pigs. He observed that the urine from manic patients was more lethal to the animals. To investigate the role of uric acid, a component of urine, he used lithium urate due to its high solubility. As a control, he injected a solution of lithium carbonate and observed a surprising calming effect on the guinea pigs, noting they became "extremely lethargic and unresponsive to stimuli for one or two hours".[4] This pivotal, unexpected finding shifted his focus to the lithium ion itself.

Foundational Experiments in Lithium's Psychiatric Application

Following his animal studies, John Cade conducted the first clinical trial of lithium salts in patients with "psychotic excitement." Concurrently and shortly after, researchers like Mogens Schou in Denmark began to conduct more rigorous, controlled trials that would solidify lithium's place in psychiatry.

John Cade's Initial Clinical Study (1949)

John Cade's pioneering study, while not a controlled trial by modern standards, was the first to systematically document the effects of lithium in psychiatric patients.[2][5]

Experimental Protocol:

-

Subjects: Cade treated a total of 10 patients diagnosed with mania.[2][5][6]

-

Lithium Formulation: He administered both this compound and lithium carbonate.[4]

-

Dosage and Administration: The exact dosages for each patient were not uniformly reported in his initial paper, but treatment was administered orally. Treatment for the first patient began on March 29, 1948.[5]

-

Outcome Measures: Clinical observation of the patients' behavior and mood was the primary outcome measure. Cade noted changes in restlessness, disinhibition, and distractibility.[5]

Quantitative Data Summary:

| Patient Group | Number of Patients | Outcome | Citation |

| Mania | 10 | All 10 patients showed significant improvement in manic symptoms. | [6] |

| Schizophrenia | 6 | Reduced over-activity but no fundamental improvement. | [2] |

| Depression | 3 | No significant effect on depressive symptoms. | [6] |

Mogens Schou's Randomized Controlled Trial (1954)

Building on Cade's findings, Mogens Schou and his colleagues in Denmark conducted the first randomized controlled trial of lithium for the treatment of mania, a landmark study in psychiatric research.[1]

Experimental Protocol:

-

Study Design: A placebo-controlled, randomized trial. Randomization was achieved by the flip of a coin.[1]

-

Subjects: Patients diagnosed with manic psychosis.

-

Intervention: Patients received either lithium or a placebo. The specific lithium salt used was not consistently specified in all secondary accounts, but the study established a rigorous methodology for testing its efficacy.

-

Outcome Measures: The primary outcome was the clinical response of manic symptoms. Schou's team observed whether patients' manic episodes were terminated during lithium treatment.

Quantitative Data Summary:

| Study | Patient Group | Number of Patients | Key Finding | Citation |

| Schou et al. (1954) | Manic Psychosis | Not specified in available abstracts | Lithium was significantly more effective than placebo in treating acute mania. | [1] |

| Baastrup & Schou (1967) | Recurrent Mania/Depression | 88 | Lithium treatment led to a marked fall in the frequency of episodes and time spent ill. | [8] |

Baastrup and Schou's Prophylactic Study (1967)

This study was instrumental in establishing lithium's role not just in treating acute mania, but also in preventing future mood episodes.

Experimental Protocol:

-

Study Design: A long-term observational study comparing the frequency of manic and depressive episodes before and during lithium treatment.

-

Subjects: 88 patients with recurrent manic-depressive illness.[8]

-

Intervention: Continuous administration of lithium.

-

Outcome Measures: The primary outcomes were the frequency and duration of manic and depressive relapses.

Quantitative Data Summary:

| Parameter | Before Lithium Treatment (per year) | During Lithium Treatment (per year) | Citation |

| Average duration of mood episodes | 13 weeks | 2 weeks | [9] |

| Relapse Rate (in a later 1970 double-blind study) | 9 out of 17 on placebo (unipolar); 12 out of 22 on placebo (bipolar) | 0 out of 17 on lithium (unipolar); 0 out of 28 on lithium (bipolar) | [10] |

Experimental Workflows

The progression from initial hypothesis to clinical application in early lithium research followed a logical, albeit at the time, rudimentary workflow.

Molecular Mechanisms: Signaling Pathways

The precise molecular mechanisms of lithium's action are complex and still under investigation. However, two key signaling pathways have been identified as major targets: the inositol monophosphatase (IMPase) pathway and the glycogen synthase kinase 3 (GSK-3) pathway.

Inositol Monophosphatase (IMPase) Signaling Pathway

The "inositol depletion hypothesis" proposes that lithium inhibits the enzyme inositol monophosphatase (IMPase), which is crucial for the recycling of inositol. This leads to a depletion of myo-inositol, a precursor for the second messenger inositol trisphosphate (IP3). The reduction in IP3 signaling is thought to dampen hyperactive neuronal signaling observed in mania.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

Lithium directly and indirectly inhibits the enzyme glycogen synthase kinase 3 (GSK-3). GSK-3 is a key regulatory enzyme involved in numerous cellular processes, including cell signaling, metabolism, and gene transcription. By inhibiting GSK-3, lithium can modulate downstream signaling cascades, which is believed to contribute to its mood-stabilizing effects.

Conclusion

The journey of this compound and other lithium salts from a serendipitous observation in a basic science experiment to a cornerstone of psychiatric treatment is a testament to the importance of scientific curiosity and rigorous clinical investigation. The pioneering work of John Cade and Mogens Schou laid the foundation for modern psychopharmacology and continues to inform our understanding of mood disorders. Further research into the nuanced molecular mechanisms of lithium's action holds the promise of developing even more targeted and effective treatments for these debilitating conditions.

References

- 1. The history of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. hannabrooksolsen.substack.com [hannabrooksolsen.substack.com]

- 4. researchgate.net [researchgate.net]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Lithium: Discovered, Forgotten and Rediscovered [inhn.org]

- 7. Lithium as a prophylactic agents. Its effect against recurrent depressions and manic-depressive psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 9. vbn.aau.dk [vbn.aau.dk]

- 10. Mogens Schou: My journey with lithium [inhn.org]

An In-depth Technical Guide on the Core Mechanism of Action of Lithium Citrate in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic and neuroprotective effects of lithium, the active ion in lithium citrate. It focuses on its primary targets and the subsequent modulation of critical neuronal signaling pathways. The information is presented to support advanced research and drug development endeavors.

Executive Summary

Lithium has been a cornerstone in the treatment of psychiatric disorders for decades.[1] Its efficacy is attributed to a complex and multifaceted mechanism of action within the central nervous system. At the core of its therapeutic profile are two primary molecular targets: Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPase).[1][2] By inhibiting these enzymes, lithium orchestrates a cascade of downstream effects, profoundly influencing neurotrophic support, cellular resilience, neurotransmission, and inflammatory responses. This guide dissects these intricate pathways, presenting the current understanding of how lithium modulates neuronal function, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanisms of Action

Lithium's therapeutic effects are not attributable to a single pathway but rather to its ability to restore balance among aberrant signaling networks in critical brain regions.[3] The primary mechanisms are initiated by the direct inhibition of GSK-3 and IMPase.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3, a ubiquitously expressed serine/threonine kinase, is a central node in numerous signaling pathways.[4][5] Lithium inhibits GSK-3 through both direct and indirect mechanisms.

-

Direct Inhibition: Lithium directly inhibits GSK-3 activity. While it is a relatively weak inhibitor in vitro, with an IC50 of approximately 2 mM, this is within the range of therapeutic concentrations observed in patients.[6]

-

Indirect Inhibition: Lithium also promotes the inhibitory phosphorylation of GSK-3β at the Serine-9 residue.[6] This is achieved by modulating upstream signaling pathways, such as the PI3K/Akt pathway. Specifically, lithium can activate Protein Kinase C-alpha (PKC-α) in a PI3K-dependent manner, which then leads to the phosphorylation and inactivation of GSK-3β.[6] Another indirect route involves lithium's ability to disrupt a complex involving β-arrestin 2, which normally facilitates the deactivation of Akt. By disrupting this complex, Akt remains active and can phosphorylate GSK-3.[4][7]

The inhibition of GSK-3 has several critical downstream consequences for neuronal function:

-

Activation of the Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and degradation.[8] By inhibiting GSK-3, lithium allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of TCF/LEF target genes.[8][9] These genes are involved in neurogenesis, cell proliferation, and the expression of anti-apoptotic proteins.[8][10] Chronic lithium treatment has been shown to enhance the hippocampal expression of the Wnt/β-catenin signaling pathway.[11]

-

Neuroprotection and Cellular Resilience: GSK-3 inhibition is a primary driver of lithium's neuroprotective effects.[10] It leads to the upregulation of anti-apoptotic proteins like Bcl-2 and increases the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[2][12] The activation of BDNF signaling, in turn, stimulates pro-survival pathways including the PI3K/Akt and MAPK/ERK cascades.[10][12]

-

Reduction of Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[13] By inhibiting GSK-3β, lithium reduces tau phosphorylation, a mechanism that is being actively investigated for its therapeutic potential in neurodegenerative disorders.[13][14]

Caption: Lithium inhibits GSK-3β directly and indirectly, activating Wnt/β-catenin and neuroprotective pathways.

Inhibition of Inositol Monophosphatase (IMPase) and the Inositol Depletion Hypothesis

The second major mechanism of lithium action is the inhibition of the phosphoinositide (PI) signaling pathway.[15][16] Lithium directly inhibits inositol monophosphatase (IMPase) and other enzymes in the inositol recycling pathway.[17][18]

-

Mechanism of Inhibition: IMPase is a critical enzyme that recycles inositol phosphates back to myo-inositol, which is essential for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2).[19] Lithium's inhibition of IMPase leads to a depletion of the cellular pool of free inositol.[18][19] This effect is particularly pronounced in highly active neurons where the PI signaling pathway is firing rapidly, as these neurons have a higher demand for inositol recycling.

The consequences of inositol depletion are significant:

-

Attenuation of PI Signaling: The depletion of inositol reduces the synthesis of PIP2, a key membrane phospholipid. When G-protein-coupled receptors (GPCRs) are activated, phospholipase C (PLC) normally cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] By reducing the available PIP2, lithium dampens the signaling output of overactive GPCRs, which are implicated in the pathophysiology of bipolar disorder.[3]

-

Induction of Autophagy: Lithium induces autophagy through an mTOR-independent mechanism.[19][20] This is a direct consequence of IMPase inhibition, which leads to reduced levels of free inositol and subsequently lower levels of IP3.[10][18] Decreased IP3 levels trigger autophagy, a cellular process for degrading and recycling cellular components, including aggregate-prone proteins associated with neurodegenerative diseases like mutant huntingtin and α-synuclein.[18][21] This provides another pathway for lithium's neuroprotective effects.

Caption: Lithium inhibits IMPase, leading to inositol depletion, attenuated PI signaling, and autophagy induction.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to lithium's interaction with its molecular targets.

| Parameter | Target | Value | Species/System | Reference |

| IC50 | GSK-3β | ~2 mM | In vitro | [6] |

| Therapeutic Serum Concentration | - | 0.6 - 1.0 mM | Human | [1] |

| Low Dose Supplementation | - | 10 mg/kg/d (mouse) | Mouse | [22] |

| Resulting Serum Concentration | - | 0.02 mM | Mouse | [22] |

| PKC-α Activity Increase | PKC-α | ~2-fold | HEK293 & PC12 cells | [6] |

| PKC-α Activity Increase (in vivo) | PKC-α | 1.8-fold | Mouse Hippocampus | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are overviews of common experimental protocols used to investigate lithium's mechanism of action.

Protocol 1: Assessing GSK-3β Inhibition in Cell Culture

Objective: To determine if lithium treatment leads to the inhibitory phosphorylation of GSK-3β at Serine-9.

Methodology: Western Blotting

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y human neuroblastoma or primary cortical neurons) in appropriate media.

-

Lithium Treatment: Treat cells with varying concentrations of lithium chloride (LiCl) (e.g., 1 mM, 5 mM, 10 mM) for a specified time course (e.g., 30 min, 1 hr, 24 hrs). Include a vehicle control (e.g., NaCl).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated GSK-3β (Ser9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total GSK-3β and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated GSK-3β to total GSK-3β.

Caption: Workflow for quantifying lithium-induced GSK-3β phosphorylation via Western Blot.

Protocol 2: Measuring Autophagy Induction

Objective: To assess whether lithium induces autophagy in neuronal cells.

Methodology: LC3-II Puncta Formation Assay

-

Cell Culture and Transfection: Culture neuronal cells on glass coverslips. If necessary, transfect them with a plasmid expressing GFP-LC3, a fluorescent marker for autophagosomes.

-

Lithium Treatment: Treat cells with lithium (e.g., 10 mM) for a defined period (e.g., 24 hours). Include a positive control (e.g., rapamycin, an mTOR inhibitor) and a negative (vehicle) control.[21] To confirm the mechanism, a rescue experiment can be performed by co-treating with myo-inositol.[18][21]

-

Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Immunofluorescence (if not using GFP-LC3): If using untransfected cells, permeabilize them with Triton X-100 and incubate with a primary antibody against LC3, followed by a fluorescently-labeled secondary antibody.

-

Microscopy: Mount the coverslips onto slides and visualize the cells using a fluorescence or confocal microscope.

-

Image Analysis: Capture images from multiple random fields for each condition. Quantify autophagy by counting the number of fluorescent LC3 puncta (dots) per cell. An increase in the number of puncta per cell indicates the formation of autophagosomes and induction of autophagy.

Conclusion

The mechanism of action of this compound in neuronal pathways is a complex interplay of direct enzyme inhibition and the modulation of extensive downstream signaling networks. Its primary targets, GSK-3 and IMPase, serve as master regulators of cellular processes fundamental to neuronal health, including gene expression, apoptosis, autophagy, and synaptic plasticity.[1] The inhibition of GSK-3 unleashes pro-survival and neurogenic pathways like Wnt/β-catenin and BDNF signaling, while the inhibition of IMPase attenuates overactive neurotransmitter systems and promotes the clearance of pathogenic proteins via autophagy.[10][20] This dual-pronged approach provides a robust framework for understanding lithium's profound therapeutic effects and supports its continued investigation for novel applications in neurodegenerative and psychiatric disorders. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a foundation for researchers and drug developers to further explore and harness the therapeutic potential of this remarkable ion.

References

- 1. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models [frontiersin.org]

- 2. droracle.ai [droracle.ai]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 6. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of lithium on cytokine neuro-inflammatory mediators, Wnt/β-catenin signaling and microglial activation in the hippocampus of chronic mild stress-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms and therapeutic potential of lithium in Alzheimer’s disease: repurposing an old class of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. rupress.org [rupress.org]

- 19. Lithium and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Low dose lithium supplementation activates Wnt/β-catenin signalling and increases bone OPG/RANKL ratio in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Lithium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of lithium citrate, a crucial mood-stabilizing agent. The information presented herein is intended to support research, scientific investigation, and drug development efforts in the field of psychiatric medicine.

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for over half a century.[1][2] Its therapeutic efficacy is, however, intrinsically linked to its narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure safe and effective use.[2] This guide focuses specifically on this compound, an oral solution formulation, and compares its pharmacokinetic properties with the more commonly studied lithium carbonate tablets.

Pharmacokinetics of Lithium

Lithium is an element and is not metabolized by the body.[2][3][4] Its pharmacokinetic profile is therefore governed by its absorption, distribution, and excretion.

Absorption

Following oral administration, lithium is readily absorbed from the upper gastrointestinal tract.[2][4][5][6] this compound, being a solution, is absorbed more rapidly than solid dosage forms like lithium carbonate tablets.[3][6][7]

-

Time to Peak Concentration (Tmax): The time to reach maximum serum concentration (Tmax) is shorter for this compound syrup compared to lithium carbonate tablets. Studies have shown a Tmax of approximately 0.8 to 1 hour for the syrup and 1 to 4 hours for immediate-release tablets.[3][6][7]

-

Maximum Concentration (Cmax): While the absorption rate is faster, the peak serum concentration (Cmax) after a single dose of this compound syrup is only about 10% higher than that of lithium carbonate tablets.[3][7]

-

Bioavailability: The overall bioavailability of lithium is high, ranging from 80% to 100%.[6][8][9] Studies comparing this compound syrup and conventional lithium carbonate tablets have found them to be bioequivalent in terms of the extent of drug absorption (AUC) and the maximum serum concentration.[3][7]

-

Effect of Food: The presence of food can influence the absorption of lithium. Administering lithium after meals can mitigate gastrointestinal side effects such as diarrhea, which may occur when taken on an empty stomach and potentially lead to reduced absorption due to rapid gastrointestinal passage.[10] However, a study on sustained-release lithium carbonate tablets showed no significant differences in the extent of absorption (AUC) when administered with normal, high-fat, or high-fat/high-protein meals, though Cmax was higher with food.[11] Another preliminary study suggested that a high-fat diet might reduce the bioavailability of lithium carbonate.[12][13]

Distribution

Lithium is distributed throughout the body water.[14] It does not bind to plasma proteins.[2][3][4][6]

-

Volume of Distribution: The volume of distribution of lithium is approximately 0.8 to 1.2 L/kg.[6]

-

Tissue Distribution: Lithium distributes unevenly in tissues. Its entry into the brain is slow, and at steady-state, the concentration in the cerebrospinal fluid (CSF) is about 44% to 50% of the plasma concentration.[14][15] Studies in animals have shown that lithium concentrations can be higher in areas like the basal ganglia and pituitary.[16] The concentration in bone and muscle can be significantly higher than in serum.[16]

Metabolism

Lithium is an element and is not metabolized in the body.[2][3][4]

Excretion

Lithium is almost entirely excreted by the kidneys.[2][3][4][5]

-

Renal Clearance: Lithium is freely filtered by the glomeruli, and approximately 80% is reabsorbed in the proximal tubules.[14] Renal clearance of lithium is typically in the range of 10 to 40 ml/min and is correlated with the glomerular filtration rate (GFR).[9][17][18] Factors that affect renal function, such as age and kidney disease, will impact lithium clearance.[5][17][18]

-

Elimination Half-Life: The terminal elimination half-life of lithium is approximately 18 to 36 hours in individuals with normal renal function.[9] A study comparing this compound syrup and lithium carbonate tablets found the terminal half-life to be around 22 hours for both formulations.[3][7] In long-term treatment or in patients with impaired renal function, the half-life can be prolonged to up to 50 hours.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound syrup in comparison to lithium carbonate tablets, based on a single-dose study in healthy male volunteers.

| Parameter | This compound Syrup (13.6 mmol Li+) | Lithium Carbonate Tablets (13.6 mmol Li+) | Reference |

| Tmax (h) | 0.8 | 1.4 | [7] |

| Cmax (mmol/L) | ~10% higher than tablets | - | [3] |

| AUC | Bioequivalent to tablets | Bioequivalent to syrup | [3][7] |

| Terminal Half-life (h) | 22 | 22 | [3][7] |

Experimental Protocols

This section details the methodologies employed in a representative pharmacokinetic study comparing this compound syrup and lithium carbonate tablets.

Study Design

A randomized, two-way crossover study is a common design for bioequivalence assessment.

Subjects and Dosing

-

Subjects: Healthy male volunteers are typically recruited. Exclusion criteria would include any significant medical conditions, particularly renal impairment.[3]

-

Dosing: A single oral dose of this compound syrup (e.g., 6.3 ml containing 13.6 mmol of lithium) or lithium carbonate tablets (e.g., two 300 mg tablets, also containing 13.6 mmol of lithium) is administered with a standardized volume of water after an overnight fast.[3]

Blood Sampling

Venous blood samples are collected at predefined time points, for instance, at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours post-dose.[3] Serum is separated and stored frozen until analysis.

Analytical Methodology

Lithium concentrations in serum are determined using a validated analytical method. Atomic Absorption Spectrometry (AAS) is a commonly used technique.[3][7] Other sensitive and reliable methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[19]

Logical Relationships in Lithium Pharmacokinetics

The following diagram illustrates the key relationships influencing lithium's pharmacokinetic profile.

Conclusion

The pharmacokinetic profiles of this compound oral solution and lithium carbonate tablets are comparable in terms of the total amount of drug absorbed and the elimination half-life. The primary difference lies in the faster rate of absorption for the citrate solution, leading to a quicker onset of peak serum concentrations. This detailed understanding of the pharmacokinetics and bioavailability of this compound is essential for optimizing dosing strategies, minimizing adverse effects, and informing the development of new lithium formulations. The experimental protocols and analytical methods described provide a foundation for conducting robust pharmacokinetic studies in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Frontiers | Population Pharmacokinetics and Dosing Regimen of Lithium in Chinese Patients With Bipolar Disorder [frontiersin.org]

- 5. Management of the renal adverse effects oflithium | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]

- 6. The Pharmacokinetics of Lithium | Neupsy Key [neupsykey.com]

- 7. Bioavailability of lithium from this compound syrup versus conventional lithium carbonate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics (Chapter 3) - The Lithium Handbook [cambridge.org]

- 9. Lithium: updated human knowledge using an evidence-based approach. Part II: Clinical pharmacology and therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The influence of food on side effects and absorption of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of three different diets on the bioavailability of a sustained release lithium carbonate matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of high fat diet on steady state bioavailability of lithium carbonate in manic depressive patients - a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. The distribution of lithium into cerebrospinal fluid, brain tissue and bile in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lithium clearance in patients with chronic renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lithium: long-term effects on the kidney. IV. Renal lithium clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. series.publisso.de [series.publisso.de]

The Dawn of Mood Stabilization: An In-depth Technical Guide to Early Lithium Citrate Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies on lithium citrate for mood stabilization, providing a detailed examination of the foundational research that established lithium as a cornerstone therapy in psychiatry. The following sections present a comprehensive overview of the experimental protocols, quantitative data from these pioneering trials, and the initial hypotheses regarding lithium's mechanism of action.

Landmark Early Clinical Investigations of this compound

The mid-20th century marked a paradigm shift in the treatment of manic-depressive illness, largely initiated by the work of Australian psychiatrist John F. J. Cade. His initial observations were followed by more methodologically rigorous studies in Europe, which collectively laid the groundwork for the modern psychopharmacological era.

John F. J. Cade's 1949 Landmark Study

John Cade's pioneering 1949 publication, "Lithium salts in the treatment of psychotic excitement," was the first to systematically document the therapeutic effects of lithium in mania.[1][2][3][4] Working at the Bundoora Repatriation Mental Hospital in Melbourne, Cade's research was prompted by a hypothesis that mania might be caused by a toxic substance excreted in urine.[2][5]

Experimental Protocol:

-

Patient Population: Cade administered lithium to ten male patients experiencing manic episodes.[2][3][4]

-

Dosage and Administration: Treatment was initiated with this compound, most commonly at a dose of 20 grains (approximately 1.2 grams) three times a day.[3] Due to tolerability issues, some patients were later switched to lithium carbonate.

-

Outcome Measures: Patient response was documented through clinical observation of their behavior and mood. There were no formal rating scales used in this initial study; outcomes were described qualitatively.

Quantitative Data Summary:

While Cade's 1949 paper did not present quantitative data in the form of statistical analysis or rating scales, it provided detailed case descriptions. The outcomes can be summarized as follows:

| Study | Investigator(s) | Year | Patient Population | Treatment Group | Control Group | Key Quantitative Finding |

| "Lithium salts in the treatment of psychotic excitement" | John F. J. Cade | 1949 | 10 male patients with mania | This compound/Carbonate | None | All 10 patients showed significant improvement in manic symptoms. |

Experimental Workflow:

Mogens Schou's 1954 Randomized Controlled Trial

Building on Cade's findings, Mogens Schou in Denmark conducted the first randomized controlled trial of lithium for the treatment of mania, published in 1954.[2][6] This study was a significant methodological advancement, introducing a placebo control to assess the efficacy of lithium more objectively.[2]

Experimental Protocol:

-

Study Design: A randomized, placebo-controlled trial.[2] Patients were assigned to receive either lithium or a placebo by the flip of a coin.[2]

-

Patient Population: The study included patients experiencing manic episodes.

-

Outcome Measures: The study aimed to provide a more systematic evaluation of lithium's effects compared to placebo.

Quantitative Data Summary:

While detailed statistical data from the original 1954 publication is not extensively cited in recent literature, the study concluded a significant therapeutic advantage of lithium over placebo in treating mania.[2]

| Study | Investigator(s) | Year | Patient Population | Treatment Group | Control Group | Key Quantitative Finding |

| "The treatment of manic psychoses by the administration of lithium salts" | Mogens Schou, et al. | 1954 | Patients with mania | Lithium | Placebo | Lithium was demonstrated to be significantly more effective than placebo in treating manic episodes. |

Baastrup and Schou's 1967 Prophylactic Study

A landmark 1967 study by Poul Baastrup and Mogens Schou provided the first robust evidence for lithium's prophylactic effects in preventing recurrent manic and depressive episodes.[7][8][9]

Experimental Protocol:

-

Study Design: A long-term observational study followed by a discontinuation phase.

-

Patient Population: 88 patients with a history of recurrent manic-depressive illness.[7]

-

Dosage and Administration: Patients were maintained on lithium for an extended period.

-

Outcome Measures: The frequency and duration of manic and depressive episodes before and during lithium treatment were compared.

Quantitative Data Summary:

This study yielded significant quantitative results demonstrating the prophylactic efficacy of lithium.

| Study | Investigator(s) | Year | Patient Population | Treatment Group | Key Quantitative Findings |

| "Lithium as a prophylactic agent: its effect against recurrent depressions and manic-depressive psychosis" | Poul C. Baastrup & Mogens Schou | 1967 | 88 patients with recurrent manic-depressive illness | Lithium | - The average time spent in a manic state per year was reduced from 13 weeks before lithium to less than 2 weeks during lithium treatment.[10]- The relapse rate was reduced to one episode every 60-85 months on lithium, compared to an average of every 8 months before treatment.[10] |

Ronald Maggs' 1963 Placebo-Controlled Trial

In 1963, Ronald Maggs conducted another important placebo-controlled trial in the United Kingdom, further solidifying the evidence for lithium's efficacy in acute mania.[2]

Experimental Protocol:

-

Study Design: A controlled trial comparing lithium to a placebo.[2]

-

Patient Population: Patients experiencing acute manic illness.

-

Outcome Measures: The study concluded that lithium was of value during an acute manic illness.[2]

Quantitative Data Summary:

| Study | Investigator(s) | Year | Patient Population | Treatment Group | Control Group | Key Quantitative Finding |

| "Treatment of Manic Illness with Lithium Carbonate" | Ronald Maggs | 1963 | Patients with acute manic illness | Lithium Carbonate | Placebo | Concluded that lithium is an effective treatment for acute mania. |

| Meta-analysis of 4 controlled studies (incl. Maggs, 1963) | N/A | Late 1960s | 116 patients with mania | Lithium | Placebo | The average response rate to lithium was 78%.[2] |

Early Hypotheses on the Mechanism of Action of Lithium

The precise molecular mechanisms of lithium's mood-stabilizing effects remain a subject of intensive research. However, the early investigations were guided by several key hypotheses prevalent at the time.

The Uric Acid Diathesis Hypothesis

The initial use of lithium in psychiatry by Cade was influenced by the 19th-century concept of a "uric acid diathesis," which proposed a link between excess uric acid and various ailments, including mental disorders.[2][11][12][13][14] It was believed that lithium's ability to form a soluble salt with uric acid could be therapeutic.[11][12]

Proposed Signaling Pathway:

The Electrolyte Balance Hypothesis

A more enduring early theory centered on the idea that mood disorders, particularly mania, were associated with an imbalance of electrolytes, specifically sodium.[15] Early studies suggested that mania was characterized by an increase in intracellular sodium.[15] Lithium, being a monovalent cation similar to sodium, was thought to influence this balance.

Proposed Signaling Pathway:

Conclusion

The early studies on this compound, initiated by the serendipitous observations of John Cade and solidified by the rigorous controlled trials of Mogens Schou, Poul Baastrup, and Ronald Maggs, represent a pivotal moment in the history of psychiatry. These foundational investigations, conducted with the methodological tools and theoretical frameworks of their time, not only introduced the first effective long-term treatment for manic-depressive illness but also spurred decades of research into the neurobiology of mood disorders. While the initial hypotheses regarding its mechanism of action have evolved, the clinical efficacy first demonstrated in these early trials remains a cornerstone of modern psychiatric practice. This guide serves as a testament to the enduring impact of this pioneering research.

References

- 1. Lithium salts in the treatment of psychotic excitement. 1949 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The history of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. researchgate.net [researchgate.net]

- 7. Mogens Schou: My journey with lithium [inhn.org]

- 8. Lithium as a prophylactic agents. Its effect against recurrent depressions and manic-depressive psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 10. The Rise of a Legend: Lithium and the Extraordinary Story of Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Individuals with bipolar disorder have a higher level of uric acid than major depressive disorder: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

Lithium Citrate's Role in Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which lithium citrate inhibits glycogen synthase kinase-3 (GSK-3), a pivotal enzyme in numerous cellular signaling pathways. This document outlines the direct and indirect modes of inhibition, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades involved.

Introduction to GSK-3 and the Significance of its Inhibition

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] It exists in two isoforms, GSK-3α and GSK-3β. Given its central role, dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including bipolar disorder, Alzheimer's disease, cancer, and diabetes.[2][3] Lithium, a long-standing and effective treatment for bipolar disorder, is a well-established inhibitor of GSK-3.[2][3][4] Understanding the molecular interactions between lithium and GSK-3 is therefore of paramount importance for the development of novel therapeutics targeting this kinase.

Mechanisms of GSK-3 Inhibition by Lithium

Lithium inhibits GSK-3 through two distinct mechanisms: direct inhibition by competing with magnesium and indirect inhibition via the modulation of upstream signaling pathways.[3][5][6][7]

Direct Inhibition: Competition with Magnesium

Lithium directly inhibits the catalytic activity of GSK-3 by acting as a competitive inhibitor of magnesium ions (Mg²⁺).[8][9][10] Magnesium is an essential cofactor for GSK-3, and lithium, due to its similar ionic radius, can compete for the magnesium-binding site on the enzyme.[9][11] This competition is not with respect to ATP or the substrate.[8][10] The potency of lithium's direct inhibition is consequently dependent on the intracellular concentration of magnesium.[8][10]

Indirect Inhibition: Modulation of the Akt Signaling Pathway

Lithium also indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at specific serine residues (Ser21 for GSK-3α and Ser9 for GSK-3β).[2][12][13] This is primarily achieved through the activation of the protein kinase Akt (also known as Protein Kinase B).[2][14] Lithium can activate Akt by disrupting the formation of a signaling complex composed of Akt, β-arrestin 2, and protein phosphatase 2A (PP2A).[3][6][14] This complex normally leads to the dephosphorylation and inactivation of Akt.[14] By interfering with this complex, lithium promotes the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits GSK-3.[3][6][11][14][15]

Quantitative Data on Lithium's Inhibition of GSK-3

The inhibitory potency of lithium on GSK-3 has been quantified in various studies. The following tables summarize the key inhibition constants.

| Parameter | GSK-3 Isoform | Value | Conditions | Reference(s) |

| Kᵢ (Inhibition Constant) | GSK-3α | ~3.5 mM | In vitro | [2] |

| GSK-3β | ~2.0 mM | In vitro | [2] | |

| IC₅₀ (Half-maximal Inhibitory Concentration) | GSK-3β | ~2.0 mM | In vitro | [4][16] |

| GSK-3 | ≤1.0 mM | At typical intracellular Mg²⁺ concentrations | [17] | |

| Effective Concentration | GSK-3α/β | 0.5 mM (LiCl) | In C2C12 myotubes, sufficient to increase inhibitory phosphorylation | [18] |

Table 1: Inhibition Constants of Lithium for GSK-3

| Cell Line / Model | Lithium Concentration | Effect | Reference(s) |

| C2C12 myotubes | 0.5 mM LiCl | Significant increase in GSK3β (Ser9) and GSK3α (Ser21) phosphorylation | [18] |

| Human PBMCs | In vivo (therapeutic treatment) | Eight-fold higher phospho-Ser9-GSK3β levels compared to controls | [4] |

| SH-SY5Y cells | 20 mM Lithium | Increased phospho-Ser-9-GSK3β | [14] |

| Mouse Brain (chronic treatment) | Therapeutic levels | Increased phospho-Ser-9-GSK3β in cerebral cortex and hippocampus | [14] |

Table 2: In Vivo and In Vitro Effects of Lithium on GSK-3 Phosphorylation

Experimental Protocols

This section details common methodologies used to investigate the inhibition of GSK-3 by lithium.

In Vitro GSK-3 Kinase Assay

This protocol assesses the direct inhibitory effect of lithium on GSK-3 activity using a purified enzyme and a specific substrate, such as a synthetic peptide or recombinant tau protein.

Materials:

-

Recombinant active GSK-3β

-

GSK-3 substrate (e.g., phospho-peptide substrate or recombinant Tau protein)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or ATP for non-radioactive detection methods

-

This compound or lithium chloride solution of varying concentrations

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, GSK-3 substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of GSK-3 inhibition at each lithium concentration and determine the IC₅₀ value.

Western Blot Analysis of GSK-3 Phosphorylation and β-catenin Accumulation

This protocol is used to assess the indirect inhibition of GSK-3 by lithium in a cellular context by measuring the phosphorylation of GSK-3 at its inhibitory serine residues and the accumulation of its downstream target, β-catenin.

Materials:

-

Cell culture reagents

-

This compound solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK-3β (Ser9)

-

Rabbit anti-total GSK-3β

-

Rabbit anti-β-catenin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated GSK-3β to total GSK-3β and β-catenin to the loading control.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mechanisms of GSK-3 Inhibition by Lithium.

Caption: Lithium's Impact on the Wnt/β-catenin Signaling Pathway.

References

- 1. Lithium potentiates GSK-3β activity by inhibiting phosphoinositide 3-kinase-mediated Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium Regulates Glycogen Synthase Kinase-3β in Human Peripheral Blood Mononuclear Cells: Implication in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. GSK3 inhibition with low dose lithium supplementation augments murine muscle fatigue resistance and specific force production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mesoscale.com [mesoscale.com]

- 16. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. A Low-Therapeutic Dose of Lithium Inhibits GSK3 and Enhances Myoblast Fusion in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inositol Depletion Hypothesis: A Technical Guide to the Core Mechanism of Lithium Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol depletion hypothesis remains a cornerstone in understanding the therapeutic mechanism of lithium, a long-standing and effective treatment for bipolar disorder. This technical guide provides an in-depth exploration of this hypothesis, focusing on the molecular interactions of lithium with the phosphoinositide (PI) signaling pathway. We will delve into the quantitative effects of lithium on key metabolites, provide detailed experimental protocols for investigation, and visualize the complex signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

The Phosphoinositide Signaling Pathway

The PI signaling pathway is a crucial intracellular cascade that translates extracellular signals into a variety of cellular responses, including proliferation, differentiation, apoptosis, and neuronal excitability. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating their activity. The signaling cascade is terminated by the dephosphorylation of IP3 back to myo-inositol, which is then used to regenerate PIP2, completing the cycle.

Figure 1: The Phosphoinositide (PI) Signaling Pathway.

The Inositol Depletion Hypothesis: Lithium's Mechanism of Action

The inositol depletion hypothesis posits that lithium exerts its therapeutic effects by disrupting the recycling of inositol, thereby dampening the PI signaling cascade in overactive neurons. Lithium is an uncompetitive inhibitor of two key enzymes in the inositol recycling pathway: inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPP).[1]

Uncompetitive inhibition means that lithium only binds to the enzyme-substrate complex. This mode of inhibition is particularly effective in cells with high signaling activity, as the increased substrate concentration leads to a greater formation of the enzyme-substrate complex, which is the target for lithium. By inhibiting IMPase and IPP, lithium leads to an accumulation of inositol phosphates and a depletion of free myo-inositol.[1] This reduction in myo-inositol limits the resynthesis of PIP2, thereby reducing the availability of the second messengers IP3 and DAG and attenuating the downstream signaling cascade.

Figure 2: Mechanism of Lithium Action via Inositol Depletion.

Quantitative Data on Lithium's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of lithium on the inositol pathway.

Table 1: In Vitro Inhibition of Inositol Monophosphatase (IMPase) by Lithium

| Parameter | Value | Species/System | Reference |

| Ki (uncompetitive) | ~0.8 mM | Bovine Brain | [2] |

| Ki (uncompetitive) | 1.1 mM (for myo-inositol 1-phosphate) | Recombinant Human | [3] |

Table 2: Effects of Lithium Administration on Inositol Levels in Rat Brain

| Treatment | Change in myo-Inositol | Change in Inositol Monophosphates | Brain Region | Reference |

| Chronic Lithium | Significant Decrease | Significant Increase | Whole Brain | [4] |

| 14-day Lithium | No significant change | +98% | Whole Brain | [5] |

| Acute Lithium | -30% (at 6 hours) | Not specified | Cerebral Cortex | [2] |

| Lithium + Inositol-deficient diet | -10.8% | Not specified | Frontal Cortex |

Experimental Protocols

In Vitro Inositol Monophosphatase (IMPase) Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of IMPase and the inhibitory effect of lithium. The assay measures the amount of inorganic phosphate (Pi) released from the substrate, inositol monophosphate.

Materials:

-

Purified IMPase enzyme

-

Inositol-1-phosphate (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 6 mM MgCl2 and 0.1 M KCl

-

Lithium Chloride (LiCl) solutions of varying concentrations

-

Malachite Green Reagent (for phosphate detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents: Prepare all solutions in deionized water. The Malachite Green reagent should be prepared fresh.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of LiCl solution (or water for control)

-

10 µL of purified IMPase enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to equilibrate.

-

Initiate Reaction: Add 30 µL of inositol-1-phosphate substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the released inorganic phosphate to produce a colored product.

-

Read Absorbance: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a spectrophotometer.

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each well from the standard curve.

-

Determine the specific activity of the enzyme (µmol of Pi released/min/mg of protein).

-

Plot the enzyme activity against the concentration of LiCl to determine the IC50 value.

-

Measurement of myo-Inositol in Brain Tissue Homogenates by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of myo-inositol in brain tissue.

Materials:

-

Brain tissue samples

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal Standard (e.g., [13C6]-myo-inositol)

-

Acetonitrile (ACN)

-

Formic Acid

-

Water (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Rapidly dissect and freeze brain tissue in liquid nitrogen to minimize post-mortem changes.

-

Weigh the frozen tissue and homogenize it in a 4-fold volume of ice-cold 80% ACN in water containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of the polar myo-inositol. A typical mobile phase would be a gradient of ACN and water with a small amount of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for myo-inositol and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of myo-inositol with a fixed concentration of the internal standard.

-

Calculate the peak area ratio of myo-inositol to the internal standard for both the standards and the samples.

-

Determine the concentration of myo-inositol in the brain tissue samples by interpolating their peak area ratios onto the standard curve.

-

Figure 3: Workflow for myo-Inositol Quantification by LC-MS/MS.

In Vivo Measurement of myo-Inositol by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the quantification of metabolites, including myo-inositol, in the living brain.

Equipment:

-

High-field MRI scanner (e.g., 3T or higher)

-

Proton head coil

Procedure:

-

Subject Positioning: The subject is positioned comfortably in the MRI scanner.

-

Anatomical Imaging: High-resolution anatomical images (e.g., T1-weighted MRI) are acquired to accurately position the volume of interest (VOI) for the MRS measurement. The VOI is typically placed in a brain region of interest, such as the prefrontal cortex or hippocampus.

-

Shimming: The magnetic field within the VOI is homogenized (shimmed) to improve spectral quality.

-

MRS Data Acquisition: A single-voxel spectroscopy (SVS) sequence, such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode), is used to acquire the proton spectrum from the VOI. Water suppression techniques are employed to minimize the large water signal and allow for the detection of lower concentration metabolites.

-

Data Processing and Quantification:

-

The raw MRS data is processed, which includes Fourier transformation, phase correction, and eddy current correction.

-

The resulting spectrum is analyzed using specialized software (e.g., LCModel). The software fits a linear combination of individual metabolite basis spectra to the acquired spectrum to determine the concentration of each metabolite, including myo-inositol.

-

Metabolite concentrations are typically expressed relative to an internal reference, such as total creatine (Cr) or water.

-

Lithium Citrate vs. Lithium Carbonate

Both this compound and lithium carbonate are effective forms of lithium used in the treatment of bipolar disorder. The primary difference lies in their formulation and absorption characteristics. This compound is often available as a liquid syrup, while lithium carbonate is typically administered as a solid tablet.

Studies have shown that the bioavailability of lithium from this compound syrup and conventional lithium carbonate tablets is largely equivalent in terms of the maximum serum concentration and the total extent of drug absorption (AUC).[6][7] However, the rate of absorption can be faster with the syrup formulation.[6] For the purpose of the inositol depletion hypothesis, the key factor is the concentration of lithium ions (Li+) that reaches the brain. Once absorbed into the bloodstream, both forms dissociate to release Li+, which is the active moiety responsible for inhibiting IMPase and IPP. Therefore, at therapeutically equivalent doses, both this compound and lithium carbonate are expected to exert similar effects on the inositol pathway in the central nervous system.

Conclusion

The inositol depletion hypothesis provides a compelling and well-supported framework for understanding the therapeutic action of lithium in bipolar disorder. By inhibiting key enzymes in the phosphoinositide signaling pathway, lithium effectively dampens neuronal overactivity. This technical guide has provided a comprehensive overview of the core principles of this hypothesis, supported by quantitative data and detailed experimental protocols. The continued investigation of this pathway and the development of novel therapeutic agents that target specific components of the inositol signaling cascade hold significant promise for the future of psychiatric medicine.

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chronic lithium and sodium valproate both decrease the concentration of myo-inositol and increase the concentration of inositol monophosphates in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic lithium administration on rat brain phosphatidylinositol cycle constituents, membrane phospholipids and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. Bioavailability of lithium from this compound syrup versus conventional lithium carbonate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Passage of Lithium Citrate Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, and its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system (CNS). This technical guide provides an in-depth exploration of the mechanisms by which lithium, administered as lithium citrate, traverses this highly selective barrier. We will delve into the key transport systems involved, present quantitative data from various experimental models, detail the methodologies used to obtain this data, and visualize the complex signaling pathways modulated by lithium within the brain.

Core Transport Mechanisms

The prevailing evidence suggests that the transport of the charged lithium ion (Li⁺) across the BBB is not mediated by passive diffusion but rather co-opts existing ion transport systems, primarily those responsible for sodium (Na⁺) homeostasis. The citrate salt form is believed to dissociate, allowing the lithium ion to be transported.

Several key transporters located on the brain endothelial cells, which form the BBB, have been implicated in lithium influx:

-

Sodium-Hydrogen Exchangers (NHE): Members of the SLC9 family of solute carriers, particularly NHE1 and NHE5, are thought to play a significant role in Li⁺ transport.[1][2]

-

Sodium-Bicarbonate Cotransporters (NBC): The SLC4 family, specifically NBCn1, has been identified as a potential route for lithium entry into the brain.[1][2]

-

Sodium-Potassium-Chloride Cotransporters (NKCC): NKCC1, a member of the SLC12 family, is another transporter implicated in the movement of lithium across the BBB.[1][2]

Studies using various inhibitors have demonstrated a significant reduction in lithium uptake in brain endothelial cells, underscoring the importance of these transporters.[1][2]

Quantitative Data on Lithium Transport Across the BBB

The following tables summarize key quantitative findings from in vivo and in vitro studies on lithium transport across the BBB. It is important to note that much of the available data pertains to the lithium ion itself or lithium chloride, as the fundamental transport mechanisms are centered on the cation.

Table 1: In Vivo Permeability and Brain Uptake of Lithium

| Parameter | Species | Method | Value | Reference |

| BBB Permeability vs. Diazepam | Rat | In situ brain perfusion | 2% of diazepam | [1][2] |

| Brain-to-Serum Ratio (chronic) | Rat | Not specified | ~1.0 | [3] |

| CSF-to-Serum Ratio (chronic) | Rat | Not specified | ~0.4 | [3] |

| Time to Max. Extracellular Brain Conc. | Rat | Microdialysis | 30 minutes | [3] |

Table 2: In Vitro Lithium Uptake in Human Brain Endothelial Cells (hCMEC/D3)

| Condition | Effect on Li⁺ Influx | Magnitude of Change | Reference |

| Na⁺-free buffer | Increase | 3.3-fold | [1][2] |

| DMA (NHE inhibitor) | Decrease | 52% | [1][2] |

| DIDS (anionic carriers inhibitor) | Decrease | 51% | [1][2] |

| Bumetanide (NKCC inhibitor) | Decrease | 47% | [1][2] |

| S0859 (NBC inhibitor) | Increase | 2.3-fold | [1][2] |

Experimental Protocols

In Vitro Blood-Brain Barrier Model: Lithium Uptake Assay

This protocol describes a general method for assessing lithium transport using a co-culture model of brain endothelial cells and astrocytes.

-

Cell Culture:

-

Primary rat brain endothelial cells (RBECs) are cultured on the apical side of a Transwell insert.

-

Primary rat astrocytes are cultured on the basal side of the well.

-

Co-culture is maintained until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[4][5][6]

-

-

Lithium Transport Assay:

-

The culture medium is replaced with an assay buffer.

-

This compound is added to the apical chamber at a defined concentration.

-

At various time points, samples are collected from the basal chamber.

-

The concentration of lithium in the collected samples is determined using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

-

Data Analysis:

-

The permeability coefficient (Pe) is calculated from the flux of lithium across the endothelial monolayer.

-

In Situ Brain Perfusion in Rodents

This in vivo technique allows for the precise control of the composition of the fluid delivered to the brain vasculature.[7][8][9]

-

Surgical Preparation:

-

The animal (typically a rat) is anesthetized.

-

The common carotid artery is cannulated, and the external carotid artery is ligated to direct flow to the brain.

-

-

Perfusion:

-

A perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or dextran) is infused at a constant rate.

-

The perfusion is carried out for a short duration (e.g., 30-60 seconds).

-

-

Sample Collection and Analysis:

-

The animal is decapitated, and the brain is rapidly removed and dissected.

-

The concentration of lithium and the vascular marker in the brain tissue is quantified.

-

The brain uptake clearance (K_in) is calculated to determine the rate of transport across the BBB.

-

Signaling Pathways and Experimental Workflows

Lithium's therapeutic effects are attributed to its modulation of several intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for studying BBB transport.

Conclusion

The transport of this compound across the blood-brain barrier is a complex process mediated by a suite of ion transporters, rather than simple diffusion. While the permeability is relatively low compared to lipophilic molecules, the brain achieves therapeutically relevant concentrations of lithium. The subsequent modulation of key intracellular signaling pathways, including GSK-3, Wnt/β-catenin, and MAPK/ERK, underlies its profound effects on mood stabilization and neuroprotection. Further research elucidating the precise kinetics of this compound transport and the downstream effects on a wider array of neural cell types will continue to refine our understanding and optimize the therapeutic use of this essential medication.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. UMR-S 1144 [umrs1144.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]